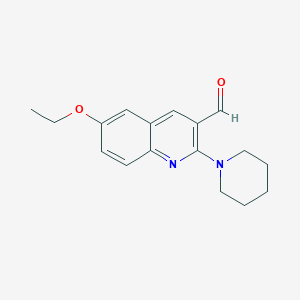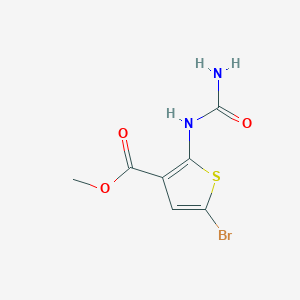
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a quinoline core with a phenyl group at the 5-position, a hydroxyl group at the 6-position, and a carboxylate ester at the 7-position. Its distinct structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with β-ketoesters, followed by cyclization and functional group transformations. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or methanol. The final esterification step involves the use of methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the quinoline core can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6-Hydroxyquinoline: Lacks the phenyl and carboxylate groups.
5-Phenylquinoline: Lacks the hydroxyl and carboxylate groups.
Uniqueness
Methyl 6-hydroxy-5-phenylquinoline-7-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
87988-16-7 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
methyl 6-hydroxy-5-phenylquinoline-7-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)13-10-14-12(8-5-9-18-14)15(16(13)19)11-6-3-2-4-7-11/h2-10,19H,1H3 |
Clé InChI |
ACPPQJHGUIBRGR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=CC=N2)C(=C1O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


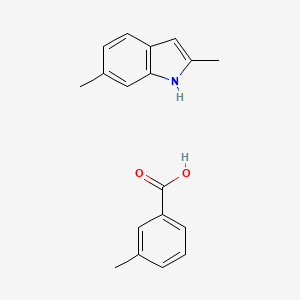
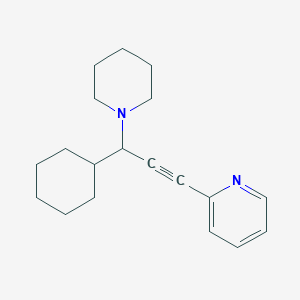
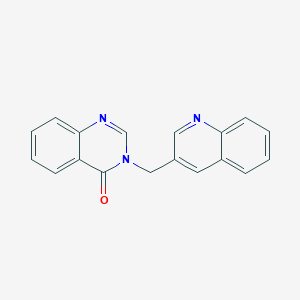



![5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11843614.png)
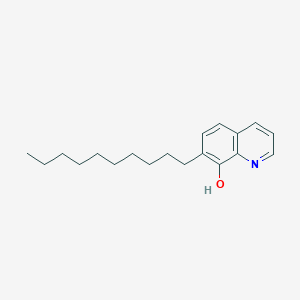
![3-(2-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843618.png)

